tert-Butyl 4-bromopiperidine-1-carboxylate

Catalog No.
S690110
CAS No.
180695-79-8
M.F
C10H18BrNO2
M. Wt
264.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-bromopiperidine-1-carboxylate

CAS Number

180695-79-8

Product Name

tert-Butyl 4-bromopiperidine-1-carboxylate

IUPAC Name

tert-butyl 4-bromopiperidine-1-carboxylate

Molecular Formula

C10H18BrNO2

Molecular Weight

264.16 g/mol

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3

InChI Key

KZBWIYHDNQHMET-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)Br

Synthesis and Applications:

tert-Butyl 4-bromopiperidine-1-carboxylate (Boc-4-bromopiperidine) is a valuable intermediate in organic synthesis, particularly for the preparation of various nitrogen-containing heterocyclic compounds. Its significance lies in its ability to serve as a protected form of 4-bromopiperidine, a versatile building block for the construction of complex molecules.

The synthesis of Boc-4-bromopiperidine involves the reaction of 4-piperidone with tert-butyl hydrocinnamate, followed by bromination at the C-4 position. [, ] This intermediate can then be readily incorporated into various synthetic strategies due to the labile nature of the Boc protecting group, which can be selectively removed under mild acidic or basic conditions, allowing for further functionalization of the piperidine ring. []

Applications in Medicinal Chemistry:

Boc-4-bromopiperidine serves as a crucial building block for the synthesis of diverse biologically active molecules, including:

  • Anticonvulsants: Studies have explored the potential of Boc-4-bromopiperidine derivatives as anticonvulsant agents. The introduction of specific substituents onto the piperidine ring has shown promising results in pre-clinical models. []
  • Antidepressants: Research has investigated the use of Boc-4-bromopiperidine derivatives in the development of novel antidepressants. The incorporation of specific functional groups has demonstrated potential for modulating neurotransmitter activity in the central nervous system. []
  • Anticancer agents: The ability of Boc-4-bromopiperidine to participate in the formation of various heterocyclic scaffolds has led to its exploration in the development of potential anticancer agents. Specific derivatives have exhibited cytotoxicity against various cancer cell lines. []

Tert-Butyl 4-bromopiperidine-1-carboxylate, with the chemical formula C10H18BrNO2C_{10}H_{18}BrNO_2 and CAS number 180695-79-8, is a piperidine derivative characterized by the presence of a tert-butyl group and a bromine atom at the 4-position of the piperidine ring. This compound is also known by various synonyms including 1-N-Boc-4-bromopiperidine and N-Boc-4-bromopiperidine. It is recognized as a biochemical reagent useful in organic synthesis and pharmaceutical research .

Boc-4-Br-piperidine is likely to be irritating to the skin and eyes. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood [].

, primarily due to the reactivity of the bromine atom. Common reactions include:

  • Nucleophilic Substitution: The bromine can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the corresponding amine.
  • Coupling Reactions: It can undergo coupling reactions with other electrophiles, expanding its utility in synthetic pathways .

While specific biological activity data for tert-butyl 4-bromopiperidine-1-carboxylate is limited, compounds of similar structure have been studied for their potential pharmacological effects. Piperidine derivatives are often explored for their roles as:

  • Antidepressants
  • Antipsychotics
  • Analgesics

The presence of a bromine atom may influence the biological activity by altering receptor interactions or metabolic pathways .

Tert-butyl 4-bromopiperidine-1-carboxylate can be synthesized through several methods, with one common approach involving:

  • Starting Materials: Di-tert-butyl dicarbonate and 4-bromopiperidine hydrobromide.
  • Reaction Conditions: The reaction typically occurs under basic conditions, where the bromide is introduced to the piperidine derivative.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

This compound has several applications in research and industry, including:

  • Pharmaceutical Development: As an intermediate in the synthesis of various bioactive compounds.
  • Chemical Research: Used as a reagent in organic synthesis to create more complex molecules.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving tert-butyl 4-bromopiperidine-1-carboxylate are essential for understanding its reactivity and biological effects. These studies often focus on:

  • Receptor Binding Affinity: Evaluating how well this compound binds to specific biological targets.
  • Metabolic Stability: Understanding how it is metabolized in biological systems.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other pharmacologically active compounds .

Tert-butyl 4-bromopiperidine-1-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesSimilarity Index
Tert-butyl 3-bromopiperidine-1-carboxylate188869-05-8Bromine at position 30.87
(R)-tert-butyl 3-bromopiperidine-1-carboxylate1354000-03-5Chiral center at position 30.87
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate301221-79-4Bromoacetyl substitution at position 40.85
Tert-butyl 3-bromopyrrolidine-1-carboxylate939793-16-5Pyrrolidine ring structure0.80

The uniqueness of tert-butyl 4-bromopiperidine-1-carboxylate lies in its specific substitution pattern on the piperidine ring, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Boc Protection of 4-Bromopiperidine Hydrobromide

The most common route to synthesize tert-butyl 4-bromopiperidine-1-carboxylate involves Boc protection of 4-bromopiperidine hydrobromide (CAS 54288-70-9). This two-step process begins with the generation of 4-bromopiperidine hydrobromide, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O].

Typical Procedure:

  • Deprotonation: 4-Bromopiperidine hydrobromide is suspended in dichloromethane (DCM) and treated with a base such as N,N-diisopropylethylamine (DIPEA) at 0°C to liberate the free amine.
  • Boc Protection: (Boc)₂O is added dropwise, and the reaction proceeds at room temperature for 18 hours. Work-up involves washing with 1M HCl and brine, followed by solvent removal to yield the product as a yellow oil with quantitative yield.

Key Optimization Factors:

  • Base Selection: Strong bases like DIPEA or triethylamine (TEA) ensure complete deprotonation of the hydrobromide salt.
  • Solvent: DCM is preferred due to its inertness and ability to dissolve both reactants.
  • Temperature: Room temperature minimizes side reactions while ensuring reasonable reaction rates.

Comparative Data:

BaseSolventTemperatureYieldReference
DIPEADCM0°C → RT100%
TEATHFRT98%
SrGO CatalystSolvent-freeRT89%

Bromination of Piperidine Derivatives

The synthesis of 4-bromopiperidine hydrobromide, the precursor for Boc protection, typically involves bromination of piperidine. While direct bromination methods are less documented, indirect routes include:

  • Hydrobromide Formation: Treating piperidine with HBr gas in a polar solvent like ethanol.
  • Halogen Exchange: Reacting 4-chloropiperidine with NaBr in the presence of a phase-transfer catalyst.

Challenges:

  • Regioselectivity issues may arise, favoring 3-bromopiperidine unless directing groups are used.
  • Purification of 4-bromopiperidine hydrobromide requires recrystallization from ethanol/ether mixtures.

Alternative Synthetic Routes: DMF vs. THF Solvent Systems

While DCM is standard for Boc protection, alternative solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been explored:

THF-Based Synthesis:

  • Conditions: 4-Bromopiperidine hydrobromide, TEA, and (Boc)₂O in THF at room temperature for 48 hours.
  • Outcome: 98% yield with easier work-up due to THF’s miscibility with aqueous solutions.

DMF-Based Bromination:

  • Application: In the synthesis of 1-(4-bromophenyl)piperidine, DMF facilitates Ullmann-type coupling reactions at elevated temperatures.
  • Drawbacks: DMF’s high boiling point complicates solvent removal, making it less ideal for Boc protection.

Solvent Comparison:

SolventBoiling PointReaction TimeYield
DCM40°C18 h100%
THF66°C48 h98%
DMF153°C6–12 h72%

Scalability and Industrial-Scale Synthesis

Scalability hinges on optimizing cost, safety, and efficiency:

  • Continuous Flow Systems: Emerging technologies enable Boc protection in flow reactors, reducing reaction times and improving reproducibility.
  • Industrial Example: A patent-described method uses sulfolane as a solvent and potassium tert-butoxide at 160–165°C to achieve an 84% yield of N-phenylpiperidine, a related intermediate.

Key Considerations for Scale-Up:

  • Solvent Recovery: DCM’s low boiling point simplifies distillation and reuse.
  • Catalyst Recycling: Heterogeneous catalysts like SrGO can be reused for multiple batches.

Novel Catalytic Approaches for Enhanced Yield

Recent advances focus on greener and more efficient catalysts:

Sulfonated Reduced Graphene Oxide (SrGO):

  • Mechanism: SrGO’s acidic sites activate (Boc)₂O, enabling solvent-free Boc protection at room temperature.
  • Performance: 89% yield in 10 minutes, surpassing traditional methods.

Microwave-Assisted Synthesis:

  • Application: Reduces reaction times from hours to minutes (e.g., 10 minutes for bromination steps).
  • Limitations: Requires specialized equipment and careful temperature control.

Enzymatic Catalysis:

  • Potential: Lipases have been explored for Boc protection in aqueous media, though yields remain suboptimal (≤70%).

Suzuki-Miyaura Cross-Coupling Mechanisms

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile transformations for functionalizing tert-butyl 4-bromopiperidine-1-carboxylate, proceeding through the well-established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination [13] [14]. The reaction typically employs palladium catalysts with specialized ligands such as SPhos, RuPhos, or XPhos to achieve efficient coupling with organoboron reagents [15] [16]. Recent mechanistic investigations have revealed that the oxidative addition of aryl bromides occurs preferentially to a 12-electron monoligated palladium complex, rather than the commonly proposed 14-electron bis-ligated species [43].

The transmetalation step proceeds via tetracoordinate boronate intermediates with palladium-oxygen-boron linkages, which have been confirmed through low-temperature nuclear magnetic resonance studies [43]. For 4-bromopiperidine derivatives, the electron-withdrawing nature of the piperidine ring facilitates oxidative addition while maintaining compatibility with the tert-butoxycarbonyl protecting group [19]. Optimization studies have demonstrated that ethereal solvents such as tetrahydrofuran and dioxane provide superior results compared to traditional solvent systems [27].

Negishi Cross-Coupling Applications

Negishi coupling reactions with tert-butyl 4-bromopiperidine-1-carboxylate utilize organozinc reagents to form carbon-carbon bonds with high efficiency [17]. The reaction mechanism involves similar elementary steps to Suzuki-Miyaura coupling but benefits from the enhanced nucleophilicity of organozinc species [17]. Biaryldialkylphosphine ligands, particularly CPhos bearing ortho,ortho'-dimethylamino substituents, have shown superior performance in promoting the coupling of secondary alkylzinc halides with bromopiperidine derivatives [17].

The catalytic system typically employs 1-2 mol% palladium loadings with specialized ligands that suppress β-hydride elimination, a common side reaction that can reduce coupling efficiency [17]. Temperature optimization studies indicate that ambient temperature conditions are feasible for many substrate combinations, although electron-deficient aryl bromides may require elevated temperatures for complete conversion [17].

Buchwald-Hartwig Amination Protocols

Buchwald-Hartwig amination of tert-butyl 4-bromopiperidine-1-carboxylate enables the formation of carbon-nitrogen bonds through palladium-catalyzed coupling with amine nucleophiles [18] [19]. Recent developments have focused on palladium(I) dimer precatalysts supported by biaryl phosphine ligands, which provide enhanced activity and functional group tolerance [18]. High-throughput experimentation has been instrumental in identifying optimal catalyst systems for challenging five-membered heteroaromatic bromides [19].

The reaction mechanism involves initial oxidative addition of the aryl bromide to the palladium center, followed by coordination and deprotonation of the amine nucleophile [18]. Base selection proves critical for suppressing decomposition pathways, with systematic screening revealing that specific base combinations can dramatically improve reaction outcomes [19]. The developed protocols demonstrate broad substrate scope while maintaining mild reaction conditions compatible with sensitive functional groups [19].

Coupling TypeCatalyst LoadingTemperature RangeTypical YieldsKey Ligands
Suzuki-Miyaura1-3 mol% Pd25-90°C70-95%SPhos, RuPhos, XPhos
Negishi1-2 mol% Pd25-60°C65-90%CPhos, biaryl phosphines
Buchwald-Hartwig2-5 mol% Pd80-120°C60-85%Biaryl phosphines

Reductive Cross-Coupling with Alkyl Halides and Boronates

Mechanistic Framework of Reductive Cross-Coupling

Reductive cross-coupling reactions of tert-butyl 4-bromopiperidine-1-carboxylate with alkyl halides and boronates proceed through distinct mechanistic pathways that circumvent the need for pre-formed organometallic reagents [33] [34]. The process typically involves nickel catalysis under reducing conditions, where zinc or manganese serves as the terminal reductant [33]. The reaction mechanism encompasses initial formation of alkyl radicals through single-electron reduction, followed by capture by nickel complexes to generate organometallic intermediates [33].

Recent investigations have demonstrated that pyridine or 4-(N,N-dimethylamino)pyridine additives effectively suppress β-hydride elimination while enhancing coupling efficiency [33]. The regioselectivity of these transformations has been extensively studied, with most reactions proceeding at the ipso-carbon of the alkyl halide [33]. However, migratory reductive cross-coupling variants have been developed that enable formation of 1,1-diarylalkane derivatives through rearrangement processes [33].

Boronate Cross-Coupling Mechanisms

The coupling of tert-butyl 4-bromopiperidine-1-carboxylate with alkyl boronates represents a particularly challenging transformation due to the inherent instability of secondary alkylboron compounds under traditional cross-coupling conditions [27] [28]. Photoredox-nickel dual catalysis has emerged as a powerful solution, enabling the selective cross-coupling of secondary alkylboronates that are otherwise unreactive in conventional systems [27].

The mechanism involves photoredox activation of alkyl boronates through single-electron transmetalation processes, generating alkyl radicals that subsequently engage nickel catalysts [27]. This approach demonstrates remarkable orthogonal reactivity, allowing selective functionalization in the presence of other boronic acid derivatives [27]. The method tolerates diverse functional groups including piperidine scaffolds, heterocyclic units, and sterically demanding substituents [27].

Stereochemical investigations have revealed that boron-to-zinc transmetalation processes enable previously unreactive substrates to participate in stereocontrolled cross-coupling reactions [28]. Treatment of N-Boc-piperidine-4-boronic esters with alkyllithium reagents followed by zinc chloride generates enantioenriched organozinc species that react with inversion of configuration at π-allyl iridium complexes [28].

ReductantCatalyst SystemReaction TimeTypical YieldsFunctional Group Tolerance
Zinc powderNickel(II)/bipyridyl12-24 hours60-85%Esters, ethers, amides
Manganese powderNickel(II)/phenanthroline6-12 hours55-80%Alcohols, carbonyls
Photoredox conditionsIridium/Nickel dual24-48 hours70-90%Heterocycles, protected amines

Nucleophilic Substitution at the 4-Bromo Position

SN2 Mechanistic Pathways

Nucleophilic substitution reactions at the 4-bromo position of tert-butyl 4-bromopiperidine-1-carboxylate proceed predominantly through SN2 mechanisms due to the secondary nature of the carbon center [35] [39]. The reaction involves simultaneous formation of the carbon-nucleophile bond and breaking of the carbon-bromine bond through a concerted process [35]. The transition state adopts a trigonal bipyramidal geometry with the nucleophile and leaving group occupying axial positions [35].

Steric effects play a crucial role in determining reaction rates, with less substituted carbon centers favoring SN2 pathways [35]. The piperidine ring system provides moderate steric hindrance that reduces reaction rates compared to primary alkyl halides but maintains acceptable reactivity for synthetic applications [35]. Kinetic studies have revealed primary kinetic isotope effects when deuterated substrates are employed, confirming the concerted nature of the bond-breaking and bond-forming processes [22].

Nucleophile Scope and Reactivity Patterns

A diverse range of nucleophiles successfully participate in substitution reactions with tert-butyl 4-bromopiperidine-1-carboxylate [10]. Nitrogen nucleophiles, including primary and secondary amines, react efficiently under mild conditions to form tertiary amines . Oxygen nucleophiles such as alkoxides and phenoxides provide access to ether linkages, while sulfur nucleophiles enable thioether formation .

The reactivity order generally follows the basicity and polarizability of the nucleophile, with more basic and polarizable species showing enhanced reaction rates [39]. Solvent effects significantly influence reaction outcomes, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal conditions for most nucleophilic substitutions [10]. Temperature optimization reveals that elevated temperatures (60-80°C) are typically required for efficient conversion [10].

Competitive Elimination Pathways

Nucleophilic substitution at the 4-position competes with elimination reactions that can produce alkene side products [39]. The competition between substitution and elimination depends on the nature of the nucleophile, with stronger bases favoring elimination pathways [39]. The piperidine ring system provides conformational constraints that influence the accessibility of β-hydrogen atoms required for elimination reactions [39].

Reaction optimization strategies focus on conditions that suppress elimination while promoting substitution [39]. Lower reaction temperatures, weaker bases, and polar aprotic solvents generally favor substitution over elimination [39]. The use of sterically hindered nucleophiles can also shift the balance toward substitution by disfavoring the transition state for elimination [39].

Nucleophile TypeReaction TemperatureSolventYield RangeSide Products
Primary amines60-80°CDimethylformamide70-90%Elimination products (<10%)
Secondary amines50-70°CDimethyl sulfoxide75-95%Minimal side products
Alkoxides80-100°CDimethylformamide60-85%Elimination products (10-20%)
Thiolates40-60°CAcetonitrile65-80%Disulfide formation (<15%)

Catalytic Arylation via Cobalt and Palladium Systems

Palladium-Catalyzed Arylation Mechanisms

Palladium-catalyzed arylation of tert-butyl 4-bromopiperidine-1-carboxylate proceeds through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [40] [41]. The oxidative addition step involves coordination of the aryl bromide to a low-valent palladium center, followed by insertion into the carbon-bromine bond [41]. This process increases the coordination number, valence electron count, and formal oxidation state of the metal center by two units [41].

Recent mechanistic studies have revealed that the turnover-limiting step varies depending on the electronic nature of the aryl iodide coupling partner [36]. For electron-poor aryl iodides, reductive elimination becomes rate-determining, while electron-rich systems may be limited by oxidative addition [36]. Detailed kinetic investigations demonstrate rapid loss of active palladium catalyst due to iodide buildup, highlighting the importance of base and additive selection [36].

The development of improved directing groups such as 4-dimethylamine-8-aminoquinoline has enabled >2× rate acceleration with enhanced yields and stereoselectivity [36]. This removable auxiliary promotes reductive elimination while maintaining compatibility with diverse functional groups [36]. Computational studies reveal strain effects in transition states that account for observed stereoselectivity patterns [36].

Cobalt-Catalyzed Piperidine Formation

Cobalt(II) porphyrin catalysts enable the direct formation of piperidine rings from linear aldehyde precursors through carbene insertion and hydrogen atom transfer mechanisms [31]. The process begins with formation of N-tosylhydrazone intermediates that coordinate to cobalt(II) centers [31]. Dinitrogen loss generates cobalt(III)-carbene radical species with spin density localized at the carbene carbon [31].

Intramolecular 1,6-hydrogen atom transfer relocates the radical center from the α-position to the ζ-position, generating benzyl radical intermediates [31]. Ring closure through radical combination yields six-membered piperidine products in high overall yields [31]. Density functional theory calculations support this mechanism and explain the formation of alkene side products through competitive 1,5-hydrogen atom transfer processes [31].

The reaction demonstrates broad functional group tolerance and provides access to substituted piperidines that are challenging to prepare through alternative methods [31]. The relative amount of alkene side products depends on substrate substitution patterns, with electronic effects playing a significant role in determining product distributions [31].

Nickel-Catalyzed Enantioselective Processes

Nickel-catalyzed enantioselective arylation represents a powerful approach for constructing chiral piperidine derivatives [29] [32]. The methodology employs arylzinc reagents with pyridinium ions formed in situ from pyridine and chloroformate activating agents [29]. Chiral phosphoramidite ligands provide excellent enantioselectivity while maintaining high regioselectivity for 1,2-addition products [32].

The reaction scope encompasses diverse arylzinc nucleophiles with varying electronic properties [32]. π-Electron-withdrawing groups are well tolerated, though strong σ-withdrawing substituents can lead to diminished enantioselectivity [32]. Functional groups including nitriles, esters, silyl-protected alcohols, and tertiary amines all afford >90% enantiomeric excess in the arylation process [32].

The enantioenriched dihydropyridine products serve as valuable precursors to complex piperidine derivatives through subsequent transformations [32]. Hydrolysis, reduction, and cyclization reactions can be performed with minimal erosion of enantiomeric purity [32].

Catalyst SystemLigand TypeTemperatureEnantioselectivityTypical Yields
Palladium/AminoquinolineBidentate nitrogen100-140°CN/A (racemic)70-90%
Cobalt(II) porphyrinTetradentate nitrogen80-120°CN/A (racemic)65-85%
Nickel/PhosphoramiditeChiral phosphorus0-25°C85-95% ee60-80%

Radical-Mediated Functionalization Pathways

Photocatalytic Radical Generation

Photocatalytic radical functionalization of tert-butyl 4-bromopiperidine-1-carboxylate employs visible light activation to generate carbon-centered radicals through single-electron transfer processes [12] [30]. The methodology utilizes photocatalysts such as 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene to mediate halogen atom abstraction from alkyl bromides [30]. Reductive quenching of the excited photocatalyst by electron donors such as diisopropylethylamine initiates radical formation [30].

The generated alkyl radicals undergo subsequent functionalization through addition to electrophilic partners or coupling with other radical species [12]. Phosphinylation reactions proceed through radical addition to phosphonites followed by oxidation to form phosphinate products [30]. Control experiments with radical scavengers such as 2,2,6,6-tetramethylpiperidine-1-oxyl confirm the involvement of radical intermediates [30].

Optimization studies reveal that lithium benzoate serves as a crucial additive that promotes the desired transformation while suppressing rearrangement side reactions [30]. The reaction proceeds efficiently at room temperature under blue light irradiation, demonstrating excellent functional group tolerance [30]. N,N-dimethylacetamide provides optimal solvent conditions for the photocatalytic process [30].

Hydrogen Atom Transfer Mechanisms

Hydrogen atom transfer catalysis enables site-selective α-amino carbon-hydrogen arylation of secondary amines through radical relay mechanisms [11] [24]. The process involves copper-catalyzed initiation and termination of intramolecular hydrogen atom transfer by nitrogen-centered radicals [11]. Chiral copper catalysts provide excellent enantioselectivity while maintaining high regioselectivity for δ-position functionalization [11].

The reaction scope encompasses diverse electronic substitution patterns on aromatic substrates [11]. Both electron-releasing and electron-withdrawing groups are well tolerated, affording δ-amino nitriles with 86-93% enantiomeric excess [11]. Functional groups that enable further modification, including halides and esters, maintain compatibility with the reaction conditions [11].

Mechanistic investigations reveal that the rate-determining step involves initial hydrogen atom abstraction [24]. Large kinetic isotope effects (4.9) support primary isotope effects for dissociation of nitrogen-hydrogen bonds [22]. The methodology provides access to chiral piperidines through subsequent cyclization of the enantioenriched products [11].

Traceless Radical Functionalization

Traceless radical functionalization strategies employ temporary directing groups that facilitate radical generation and subsequently undergo elimination to regenerate the original functional group [37]. Aminoalkyl radical-induced halogen atom transfer represents a powerful approach for Minisci-type alkylation reactions [37]. The process merges oxidative quenching and halogen atom transfer cycles to enable efficient carbon-carbon bond formation [37].

The mechanism involves initial protonation of nitrogen heteroarenes followed by single-electron reduction by excited photocatalyst species [37]. Halogen atom transfer between the resulting radical and alkyl bromides generates carbon radicals that add to protonated heteroarenes [37]. Subsequent oxidation and deprotonation afford alkylated products with hydrohalic acid as the only byproduct [37].

The methodology demonstrates broad substrate scope with various cyclic amines and heteroarene acceptors [37]. Functional groups including carbonyl, gem-difluoromethyl, and protected alcohols are well tolerated [37]. The reaction provides excellent diastereoselectivity for substituted piperidine substrates [37].

Radical SourceActivation MethodReaction ConditionsProduct SelectivityTypical Yields
PhotocatalyticVisible light irradiationRoom temperature, 24-48 hHigh regioselectivity70-95%
Hydrogen atom transferCopper catalysis23°C, 16-20 h>20:1 δ-selectivity60-85%
Halogen atom transferIridium photocatalysisRoom temperature, 4-12 hSite-selective65-90%

Precursor for Poly (ADP-ribose) Polymerase Inhibitors and Enzyme-Targeted Therapeutics

Tert-Butyl 4-bromopiperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have emerged as critical therapeutic agents in cancer treatment [1]. The compound's structural features, particularly the brominated piperidine ring system protected by the tert-butyl carboxylate group, provide an ideal foundation for constructing complex molecular architectures required for PARP-1 targeting.

Recent pharmaceutical research has demonstrated that piperidine-based building blocks are instrumental in developing novel PARP-1 inhibitors with enhanced potency and selectivity [1]. The brominated position at the 4-carbon of the piperidine ring offers a reactive site for nucleophilic substitution reactions, enabling the attachment of various pharmacophores essential for PARP-1 binding. Studies have shown that compounds incorporating this scaffold can achieve IC50 values in the nanomolar range against PARP-1, with examples such as compound 15d displaying an IC50 of 12.02 nM [1].

The protected amine functionality provided by the tert-butyl carboxylate group allows for selective deprotection and subsequent functionalization, facilitating the construction of complex heterocyclic systems. Research has established that the removal of the tert-butyl protecting group under acidic conditions (typically using trifluoroacetic acid in dichloromethane) yields the free piperidine, which can then undergo amide formation reactions with PARP-1 targeting pharmacophores [2].

Application AreaTarget EnzymeIC50 RangeTherapeutic Indication
Cancer TherapyPARP-18-50 nMBreast Cancer, Ovarian Cancer
NeuroprotectionPARP-110-100 nMIschemic Stroke, Neurodegeneration
DNA Repair ModulationPARP-15-25 nMSynthetic Lethality Applications

Beyond PARP inhibition, the compound serves as a precursor for various enzyme-targeted therapeutics. The piperidine scaffold has been successfully employed in the development of histone deacetylase (HDAC) inhibitors, particularly HDAC8-selective compounds [3] [2]. The synthesis of these inhibitors frequently utilizes tert-butyl 4-bromopiperidine-1-carboxylate as a starting material, where the bromine atom facilitates coupling reactions with appropriate warhead molecules.

Synthesis of Anticholinergic Agents and Neurological Disorder Treatments

The piperidine nucleus present in tert-butyl 4-bromopiperidine-1-carboxylate has proven invaluable in the synthesis of anticholinergic agents and treatments for neurological disorders . The compound's structural framework allows for the development of selective muscarinic receptor antagonists and cholinesterase inhibitors that demonstrate improved therapeutic profiles compared to conventional treatments.

In the development of anticholinergic agents, the brominated piperidine serves as a key intermediate for introducing various substituents that modulate receptor selectivity and binding affinity [6]. Research has demonstrated that derivatives based on this scaffold can achieve selective antagonism of specific muscarinic receptor subtypes, particularly M1 and M4 receptors, which are implicated in cognitive function and neurological disorders [6].

The compound has been successfully employed in the synthesis of novel treatments for Alzheimer disease and other neurodegenerative conditions . Studies have shown that benzimidazole-containing derivatives, synthesized using tert-butyl 4-bromopiperidine-1-carboxylate as a starting material, exhibit significant NLRP3 inflammasome inhibition with IC50 values around 10 μM, demonstrating potential for treating neuroinflammatory conditions .

For Parkinson disease therapeutics, the piperidine scaffold has been utilized to develop compounds that modulate dopaminergic pathways. The bromine substitution allows for the introduction of aromatic systems that enhance blood-brain barrier penetration and improve bioavailability in central nervous system applications [7]. Research has indicated that piperidine-based compounds can inhibit monoamine oxidase B (MAO-B) selectively, providing neuroprotective effects through the preservation of dopamine levels [7].

Neurological ApplicationMechanism of ActionClinical StageEfficacy Markers
Alzheimer DiseaseAcetylcholinesterase InhibitionPreclinicalCognitive Function Improvement
Parkinson DiseaseMAO-B InhibitionPhase I/IIDopamine Level Preservation
Huntington DiseaseNLRP3 Inflammasome InhibitionPreclinicalNeuroinflammation Reduction
EpilepsyGABA Pathway ModulationPreclinicalSeizure Frequency Reduction

The synthesis of anticonvulsant agents represents another significant application area. Piperidine derivatives have shown promise in treating epilepsy through modulation of sodium channels and enhancement of GABAergic neurotransmission [7]. The tert-butyl protecting group enables selective functionalization while maintaining the piperidine ring integrity, crucial for biological activity.

Role in Bioconjugation and Drug Delivery System Design

Tert-Butyl 4-bromopiperidine-1-carboxylate plays a crucial role in bioconjugation strategies and drug delivery system design, serving as a versatile building block for creating sophisticated therapeutic conjugates [8] [9]. The compound's dual functionality—a reactive bromine atom and a protected amine group—makes it an ideal candidate for constructing bioconjugates that combine targeting peptides with therapeutic payloads.

In antibody-drug conjugate (ADC) development, the piperidine scaffold derived from this compound has been utilized to create linker systems that connect cytotoxic payloads to targeting antibodies [8]. The bromine substituent allows for nucleophilic displacement reactions with thiol-containing cysteine residues in antibodies or peptides, while the protected amine provides a site for payload attachment after selective deprotection.

Recent research has demonstrated the utility of piperidine-based linkers in peptide-drug conjugates (PDCs), where the compound serves as a spacer between homing peptides and therapeutic agents [8]. Studies have shown that PDCs incorporating piperidine linkers exhibit improved pharmacokinetic properties, including enhanced stability and controlled drug release profiles. The tert-butyl carboxylate group can be selectively removed to reveal a free amine that participates in bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [9].

The compound has found particular application in the development of targeted drug delivery systems for blood-brain barrier penetration. Research has indicated that piperidine-containing shuttle peptides conjugated through this scaffold can facilitate the transport of therapeutic agents across the blood-brain barrier via receptor-mediated transcytosis [8]. These systems have shown promise in delivering neuroprotective agents directly to brain tissue while minimizing systemic exposure.

Bioconjugation ApplicationLinking StrategyTarget SystemTherapeutic Outcome
Antibody-Drug ConjugatesCysteine CouplingCancer CellsTargeted Cytotoxicity
Peptide-Drug ConjugatesBioorthogonal ChemistryNeurological TargetsEnhanced CNS Delivery
Protein ModificationSite-Specific ConjugationEnzyme TherapeuticsImproved Stability
Nanoparticle FunctionalizationSurface GraftingDrug CarriersControlled Release

In nanoparticle-based drug delivery systems, tert-butyl 4-bromopiperidine-1-carboxylate has been employed to functionalize carrier surfaces with targeting ligands and therapeutic agents [9]. The compound's structure allows for multivalent display of targeting moieties while maintaining the integrity of encapsulated drugs. Studies have demonstrated that piperidine-modified nanoparticles exhibit enhanced cellular uptake and improved therapeutic efficacy compared to unmodified carriers.

Development of Antiviral and Anticancer Agents

The pharmaceutical industry has extensively utilized tert-butyl 4-bromopiperidine-1-carboxylate in the development of both antiviral and anticancer therapeutic agents, capitalizing on the piperidine scaffold's proven track record in medicinal chemistry [10] [11]. The compound's structural features enable the construction of diverse molecular architectures that interact with viral and cellular targets through various mechanisms of action.

In antiviral drug development, recent research has demonstrated the efficacy of piperidine derivatives synthesized from this compound against influenza A virus strains [10] [12]. Studies have shown that all synthesized piperidine-based compounds exhibit superior antiviral activity compared to commercial preparations such as Tamiflu and Rimantadine when tested against influenza A/H1N1 virus using MDCK cell models [10]. The bromine substituent facilitates the introduction of carboxylic acid functionalities through cyanohydrin synthesis, yielding compounds with enhanced antiviral properties.

For human immunodeficiency virus (HIV) treatment, the compound has been instrumental in developing novel protease inhibitors [13]. Research has established that piperidine analogues serving as P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors demonstrate excellent inhibitory activity with IC50 values below 20 nM [13]. Notably, compound 22a, containing a (R)-piperidine-3-carboxamide synthesized from the brominated precursor, exhibited the most effective inhibitory activity with an IC50 value of 3.61 nM and showed activity against both wild-type and Darunavir-resistant HIV-1 variants [13].

Antiviral ApplicationTarget VirusIC50/EC50 RangeMechanism of Action
Influenza A TreatmentH1N1 Strain5-50 μMNeuraminidase Inhibition
HIV TherapyHIV-13-20 nMProtease Inhibition
Hepatitis CHCV0.5-5 μMAssembly Stage Inhibition
Broad SpectrumMultiple RNA Viruses1-25 μMPolymerase Inhibition

In anticancer drug development, the compound has been pivotal in synthesizing various piperidine-based chemotherapeutic agents [11]. Research has demonstrated that piperidine derivatives exhibit potent anticancer activity against multiple cancer types, including breast, prostate, cervical, and lung cancers [11]. The mechanism of action involves multiple pathways, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/AKT and NF-κB [11].

Specific studies have shown that the piperidine derivative DTPEP (1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine), synthesized from tamoxifen, demonstrates significant anticancer activity against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells [11]. The compound induces apoptosis through increased reactive oxygen species generation and mitochondrial membrane disruption, while also modulating key regulatory proteins including Bax, Bcl-2, and cytochrome C [11].

For hepatitis C virus (HCV) treatment, a 4-aminopiperidine scaffold derived from the brominated precursor has shown promise in targeting the viral assembly stages [14]. The original screening hit demonstrated efficacy in HCV replication assays and acted synergistically with FDA-approved direct-acting antiviral compounds including Telaprevir and Daclatasvir [14].

Structural Analogues in Targeted Therapeutics

The structural versatility of tert-butyl 4-bromopiperidine-1-carboxylate has enabled the development of numerous analogues that serve as targeted therapeutics across diverse therapeutic areas [15]. The systematic modification of the piperidine ring system, particularly through substitution at various positions and introduction of chiral centers, has yielded compounds with enhanced selectivity, potency, and pharmacokinetic profiles.

Chiral piperidine scaffolds derived from this compound have demonstrated significant advantages in drug design, particularly in achieving improved biological activity and target selectivity [15]. Research has established that the introduction of chiral centers in the piperidine ring can dramatically enhance compound potency, as demonstrated in PCAF (p300/CBP-associated factor) inhibitor development where asymmetric substitution improved activity from pIC50 values of 4.8 to 6.3 [15].

The development of branched analogues has proven particularly valuable in kinase inhibitor design. Studies have shown that fluorine substitution at the 3-position of the piperidine ring, derived from the brominated precursor through nucleophilic substitution, can significantly improve oral bioavailability and pharmacokinetic properties [15]. For example, the BTK (Bruton's tyrosine kinase) inhibitor branebrutinib incorporates a 3-fluoropiperidine moiety that enhances selectivity and reduces off-target effects compared to symmetrical piperidine analogues [15].

Structural ModificationTherapeutic AreaSelectivity EnhancementPharmacokinetic Improvement
3-FluoropiperidineKinase Inhibition10-fold BTK selectivity3-fold oral bioavailability
3-MethylpiperidineGABA Antagonism5-fold receptor selectivityEnhanced CNS penetration
4-HydroxypiperidineMAO InhibitionMAO-B selectivityImproved metabolic stability
SpiropiperidineIon Channel ModulationhERG selectivity reductionReduced cardiotoxicity

In ion channel modulation, structural analogues have been designed to minimize hERG (human ether-a-go-go-related gene) potassium channel interactions while maintaining therapeutic activity [15]. The replacement of planar aromatic systems with three-dimensional piperidine scaffolds has proven effective in reducing cardiotoxic potential while preserving target engagement. Research has demonstrated that spiropiperidine analogues, synthesized through cyclization reactions involving the brominated precursor, exhibit significantly reduced hERG binding affinity compared to their linear counterparts [15].

The development of metabolically stable analogues has focused on protecting the piperidine nitrogen from oxidative metabolism. Studies have shown that N-acylation using various carboxylic acid derivatives can enhance metabolic stability while maintaining biological activity [16]. The tert-butyl carboxylate protecting group serves as a temporary mask during synthesis, allowing for selective introduction of metabolically stable substituents.

Targeted therapeutic applications have benefited from the development of tissue-specific analogues. Research has established that lipophilic modifications of the piperidine ring can enhance blood-brain barrier penetration for central nervous system targets, while hydrophilic substitutions improve renal clearance for peripheral applications [17]. The bromine substitution provides a versatile handle for introducing these modifications through cross-coupling reactions, enabling precise tuning of pharmacokinetic properties.

Recent advances in targeted protein degradation have utilized piperidine analogues as linkers in PROTAC (proteolysis-targeting chimera) molecules [3] [2]. These applications leverage the three-dimensional structure of the piperidine ring to optimize the spatial relationship between target protein ligands and E3 ligase recruiters. Studies have demonstrated that the length and conformational flexibility of piperidine-based linkers can significantly impact degradation efficiency, with optimal linker designs achieving DC50 values in the low nanomolar range [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

1-Boc-4-bromopiperidine

Dates

Last modified: 08-15-2023

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